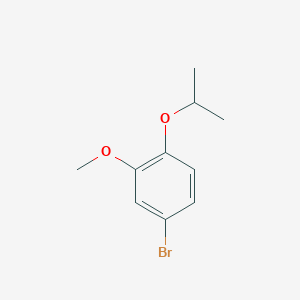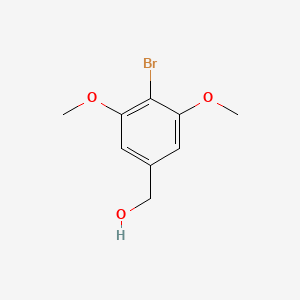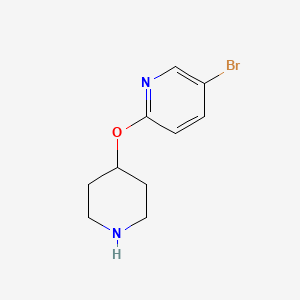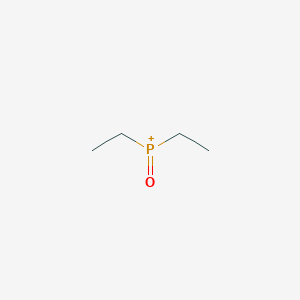
3-Methyltetrahydrofuran-3-OL
Vue d'ensemble
Description
3-Methyltetrahydrofuran-3-OL (3-MTHF) is a cyclic ether and an alcohol derivative of tetrahydrofuran with a methyl group substitution. It is a promising fuel component and solvent due to its cyclic structure and oxygenated nature, which can influence its combustion kinetics and solvency properties .
Synthesis Analysis
The synthesis of related methylenetetrahydrofurans can be achieved through palladium-catalyzed [3 + 2] cycloaddition reactions. This method has been utilized for the asymmetric synthesis of methylenetetrahydrofurans using a novel phosphoramidite ligand, which allows for the formation of chiral disubstituted tetrahydrofurans with good yields and enantioselectivities . Additionally, Pd(0)-catalyzed cyclization of 2-methylene-1,4-diols has been described for the diastereoselective synthesis of cis-2,5-disubstituted-3-methylenetetrahydrofurans, which has applications in the synthesis of complex molecules like amphidinolide K .
Molecular Structure Analysis
The molecular structure of 3-MTHF includes a five-membered ring with an oxygen atom and a methyl group attached to the ring. This structure is significant in its reactivity and physical properties. Theoretical investigations into the intramolecular hydrogen shift reactions in 3-MTHF oxidation have been conducted to understand its combustion kinetics. These studies involve calculating rate constants and barrier heights for various reaction paths, indicating that the presence of the ring oxygen significantly affects the reaction kinetics .
Chemical Reactions Analysis
3-MTHF is involved in various chemical reactions due to its functional groups. For instance, it can act as a solvent in biocatalytic processes, such as the regioselective enzymatic acylation of nucleosides, where it has shown to enhance catalytic activity and thermostability of enzymes . Moreover, the compound's reactivity has been explored in the context of fuel applications, where its oxidation kinetics have been theoretically investigated to determine the most favorable reaction channels .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-MTHF are influenced by its cyclic structure and the presence of the oxygen atom within the ring. As a solvent, 2-methyltetrahydrofuran, a related compound, has been identified as an eco-friendly substitute for traditional organic solvents, demonstrating its potential in various organic reactions and biocatalytic processes . Furthermore, the efficient synthesis of 2-methyltetrahydrofuran from biomass-derived furfural using non-precious metal catalysts highlights the sustainable aspect of this class of compounds .
Applications De Recherche Scientifique
Combustion Kinetics and Biofuel Potential
3-Methyltetrahydrofuran-3-OL (3-MTHF) exhibits significant potential as a biofuel due to its high reactivity. Studies have focused on the kinetic modeling of 3-MTHF, revealing its higher reactivity compared to its structural isomers. The ignition delay measurements across various conditions have helped understand its combustion behavior, crucial for biofuel applications (Tripathi et al., 2019).
Biocatalysis and Eco-friendly Solvent Use
Research has also highlighted the use of 3-MTHF and its derivatives in biocatalysis. For instance, its role as a cosolvent in the enzymatic synthesis of chiral alcohols demonstrates its utility in promoting eco-friendly synthesis methods (Yanjun Tian et al., 2017). Additionally, the employment of 3-MTHF in the synthesis of phosphatidylserine indicates its compatibility with enzymatic processes and its potential as a green solvent (Z. Duan & Fei Hu, 2013).
Green Chemistry and Organic Synthesis
3-MTHF is being increasingly recognized in organic synthesis, particularly in the context of green chemistry. Its application as a solvent in olefin metathesis and other organometallic reactions offers an environmentally friendly alternative to traditional solvents. This aligns with the principles of sustainable and green chemistry, where the use of renewable resources and reduction of harmful byproducts are key considerations (M. Smolen et al., 2014).
Role in Chemical Reaction Mechanisms
In addition to its use as a solvent and biofuel component, 3-MTHF is subject to studies involving its chemical reaction mechanisms. Investigations into the intramolecular hydrogen shift reactions in 3-MTHF oxidation provide insights into its combustion kinetics, further emphasizing its potential as a fuel component. Understanding these mechanisms is crucial for developing efficient and sustainable energy sources (P. R. Parab et al., 2015).
Safety And Hazards
Orientations Futures
3-Methyltetrahydrofuran-3-OL is used in various fields of research and industry. Its high reactivity makes it a promising candidate for further study, particularly in the field of biofuels .
Relevant Papers The paper “Unraveling the high reactivity of 3-methyltetrahydrofuran over 2-methyltetrahydrofuran through kinetic modeling and experiments” provides valuable insights into the reactivity of 3-Methyltetrahydrofuran-3-OL . Another paper titled “Organosulfate and nitrate formation and reactivity from epoxides” discusses the formation and reaction of Grignard reagents in MeTHF and THF .
Propriétés
IUPAC Name |
3-methyloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(6)2-3-7-4-5/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCMEOZFMPJHCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80430700 | |
| Record name | 3-METHYLTETRAHYDROFURAN-3-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80430700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyltetrahydrofuran-3-OL | |
CAS RN |
64360-69-6 | |
| Record name | 3-METHYLTETRAHYDROFURAN-3-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80430700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyloxolan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



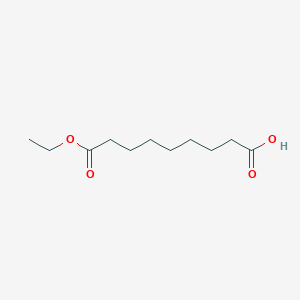
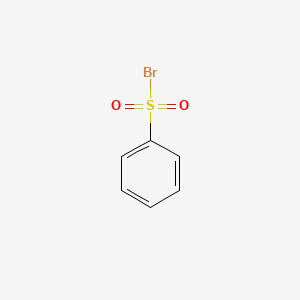
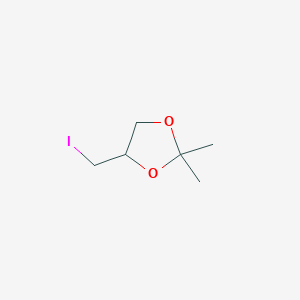
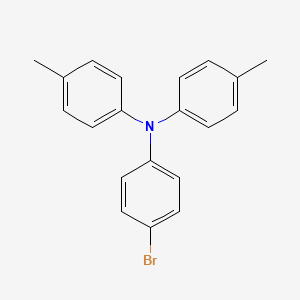
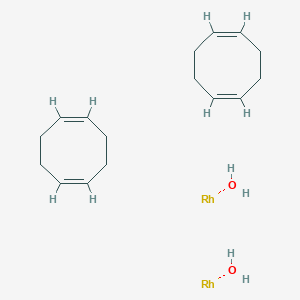
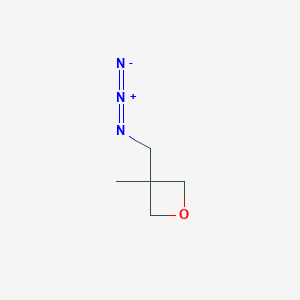
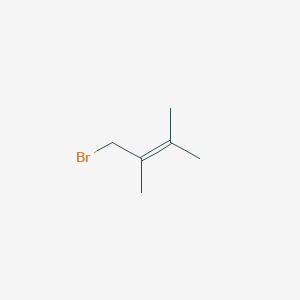
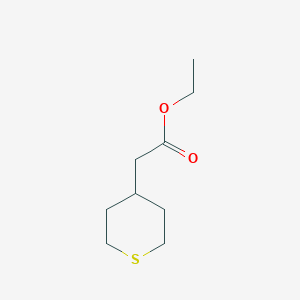
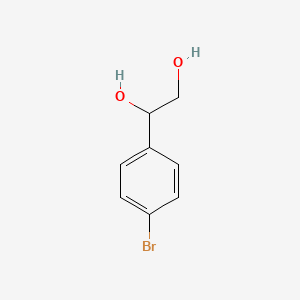
![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1279179.png)
